4b,5,9b,10-Tetrahydroindeno[1,2-b]indole

Lipid Peroxidation Hepatoprotection Indenoindole Antioxidants

4b,5,9b,10-Tetrahydroindeno[1,2-b]indole (THII) is a synthetic, hydrophobic, chain-breaking antioxidant with a cis-fused tetracyclic indeno[1,2-b]indole core. It functions via one-electron reductive scavenging of free radicals, forming a stable nitrogen radical cation in the process.

Molecular Formula C229H346N70O40
Molecular Weight 207.27 g/mol
CAS No. 133571-34-3
Cat. No. B236825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4b,5,9b,10-Tetrahydroindeno[1,2-b]indole
CAS133571-34-3
Synonyms4,5,9,10-THII
4b,5,9b,10-tetrahydroindeno(1,2-b)indole
Molecular FormulaC229H346N70O40
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1C2C(C3=CC=CC=C31)NC4=CC=CC=C24
InChIInChI=1S/C15H13N/c1-2-6-11-10(5-1)9-13-12-7-3-4-8-14(12)16-15(11)13/h1-8,13,15-16H,9H2
InChIKeyAABLMOXKAOXTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4b,5,9b,10-Tetrahydroindeno[1,2-b]indole (THII, CAS 133571-34-3): A cis-Fused Indenoindole Chain-Breaking Antioxidant for Oxidative Stress and Metabolic Disease Research


4b,5,9b,10-Tetrahydroindeno[1,2-b]indole (THII) is a synthetic, hydrophobic, chain-breaking antioxidant with a cis-fused tetracyclic indeno[1,2-b]indole core [1]. It functions via one-electron reductive scavenging of free radicals, forming a stable nitrogen radical cation in the process [2]. First described in 1991 as the parent compound of a series of indenoindole antioxidants, THII has been evaluated across multiple in vivo disease models including TCDD-mediated toxicity, streptozotocin-induced and diet-induced diabetes, olanzapine-associated metabolic syndrome, and benzo[a]pyrene-induced chemical carcinogenesis [1][2][3]. Unlike its substituted congeners and the dihydro analog DHII, the unsubstituted THII scaffold offers a uniquely clean hepatic enzyme induction profile, making it a preferred research tool for oxidative stress studies requiring minimal off-target metabolic perturbation [1].

Why Indenoindole Antioxidants Cannot Be Interchanged: Structural Determinants of THII's Pharmacological and Toxicological Profile


The indeno[1,2-b]indole scaffold supports multiple oxidation states and substitution patterns—including 5,10-dihydro (DHII), 5H-indeno[1,2-b]indole, and tetrahydro variants with either cis or trans ring junction stereochemistry—each of which profoundly alters antioxidant mechanism, redox potential, enzyme induction profile, and in vivo chemoprotective efficacy [1]. Even within the tetrahydro subclass, methoxy- and methyl-substituted derivatives such as H 290/51 (oxidation potential 0.32 V) and H 290/30 (0.30 V) exhibit electrochemical properties that diverge from the unsubstituted THII scaffold [2]. Critically, THII's lack of ring substituents confers a minimal hepatic enzyme induction fingerprint: after 10 days of oral administration, THII induces only ethoxyresorufin O-deethylase (EROD), whereas its closest structural analog DHII alters the activity of seven distinct phase I and phase II enzymes, and the dietary indole I-3-C alters eight [1]. Substituting any other indenoindole for THII therefore introduces confounding effects on drug metabolism and endogenous antioxidant defenses that can invalidate experimental conclusions [1].

Quantitative Differentiation Evidence for 4b,5,9b,10-Tetrahydroindeno[1,2-b]indole (THII) Against Closest Analogs and Standard Antioxidants


THII Surpasses DHII and BHT in Inhibiting CCl4-Initiated Lipid Peroxidation in Rat Liver Microsomes

In a direct head-to-head comparison of three indole antioxidants—THII, 5,10-dihydroindeno[1,2-b]indole (DHII), and indole-3-carbinol (I-3-C)—plus the synthetic standard butylated hydroxytoluene (BHT), THII exhibited the highest efficacy in inhibiting carbon tetrachloride (CCl4)-initiated lipid peroxidation in rat liver microsomes. The rank order of potency was THII > DHII = BHT >> I-3-C, as determined by thiobarbituric acid-reactive substances (TBARS) formation [1]. This assay directly measures the chain-breaking antioxidant capacity in a biologically relevant membrane context.

Lipid Peroxidation Hepatoprotection Indenoindole Antioxidants

THII Provides Superior In Vivo Hepatoprotection Against CCl4 Challenge Compared to DHII and I-3-C

When administered orally to rats 1 hour before CCl4 challenge, THII provided the greatest degree of hepatoprotection among the three indole compounds tested, with the rank order THII > DHII > I-3-C [1]. In complementary isolated rat hepatocyte assays, THII and DHII showed comparable protection against three distinct cytotoxic agents—CCl4, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), and methylmethanesulphonate (MMS)—both markedly outperforming I-3-C [1]. This demonstrates that THII's in vivo superiority is not merely a reflection of pharmacokinetic advantage but is rooted in intrinsic cytoprotective potency.

In Vivo Hepatoprotection Chemoprotection Indenoindole

Minimal Hepatic Enzyme Induction: THII Alters Only 1 of 8 Measured Drug-Metabolizing Enzymes, Versus 7 for DHII and 8 for I-3-C

After 10-day oral gavage administration at 50 mg/kg/day in rats, THII produced only a modest induction of ethoxyresorufin O-deethylase (EROD) activity, with no statistically significant changes in any other phase I or phase II enzyme measured [1]. In stark contrast, DHII significantly induced EROD, UDP-glucuronosyl transferase (UDPGT), glutathione S-transferase (GST), glutathione reductase (GSSG-Red), and quinone reductase, while decreasing NDMA-demethylase and glutathione peroxidase (GSH-Px)—affecting 7 enzyme activities in total [1]. I-3-C exhibited the broadest perturbation, inducing cytochrome P-450, EROD, UDPGT, GST, GSSG-Red, and quinone reductase, while decreasing GSH-Px and superoxide dismutase (SOD)—affecting 8 enzyme activities [1]. The enzyme induction standards phenobarbital and β-naphthoflavone were used as positive controls. Furthermore, after 10 days of treatment, I-3-C enhanced CCl4-mediated 24-hour hepatotoxicity while DHII diminished it, whereas THII pretreatment 1 hour before CCl4 provided protection without the confounding long-term enzyme modulation seen with the other compounds [1].

Drug Metabolism Enzyme Induction Off-Target Effects Phase I/II Enzymes

Sub-Micromolar IC50 for Mitochondrial ROS Inhibition and ~10-Fold Greater Efficacy Than Vitamin E

In isolated mouse liver mitochondria, THII inhibited succinate-dependent H2O2 production with an IC50 of 0.8 μM and superoxide production with an IC50 of 1.3 μM [1]. At THII concentrations (0.4–1.0 μM) that abolished H2O2 production, ATP synthesis and ATP/O ratios remained almost unchanged, demonstrating that THII uncouples oxidative phosphorylation only at concentrations well above those required for antioxidant efficacy [1]. In vivo, mice consuming THII (100 μM in drinking water) for 10 weeks showed near-complete abolition of mitochondrial H2O2 production: from 481 ± 41 to 43 ± 19 pmol/min/mg protein on a normal diet, and from 369 ± 32 to 39 ± 14 pmol/min/mg protein on a high-fat diet (P < 0.05) [1]. Hepatic ATP levels remained unchanged (5.7–6.0 μmol/g liver across all groups), confirming that chronic THII administration does not compromise tissue energy status [1]. The parent compound THII has been characterized as approximately 10-fold more efficacious as a hydrophobic antioxidant than vitamin E (α-tocopherol) [2][3]. Unlike vitamin E, which acts as a hydrogen-atom donor, THII quenches radicals by one-electron transfer from the indole nitrogen lone pair, forming a stable cation radical [3].

Mitochondrial ROS Chain-Breaking Antioxidant Vitamin E Comparison IC50

Validated In Vivo Chemoprotection Across Four Distinct Disease Models—A Breadth Unmatched by DHII, I-3-C, or Vitamin E

THII is the only indenoindole antioxidant with published protective efficacy across four mechanistically distinct in vivo disease models. (1) TCDD toxicity: THII (100 μM in drinking water) reduced TCDD-induced hepatic lipid peroxidation aldehydes (malondialdehyde and 4-hydroxyalkenals) by 90–95% and abolished TCDD-induced mitochondrial H2O2 and superoxide production in female C57BL/6J mice [1]. (2) Diabetes: THII significantly diminished and partially reversed streptozotocin-induced hyperglycemia and prevented high-fat diet-induced glucose intolerance, hyperinsulinemia, and insulin resistance [2]. (3) Olanzapine-induced metabolic toxicity: THII (4.5 mg/kg/day) partially prevented olanzapine-exacerbated weight gain, adiposity, and loss of glucose homeostasis, and abolished oxidative stress in white adipose tissue [3]. (4) Chemical carcinogenesis: in a complete carcinogenicity mouse skin bioassay, THII administered via food, drinking water, or direct topical application increased the average latency to tumor appearance by 4 weeks and decreased total tumor number compared to benzo[a]pyrene alone [4]. In contrast, DHII is validated only in hepatoprotection models, I-3-C primarily in carcinogenesis, and vitamin E shows inconsistent efficacy across metabolic and toxicity models.

Chemoprotection Metabolic Disease Chemical Carcinogenesis In Vivo Efficacy

Recommended Research and Industrial Application Scenarios for 4b,5,9b,10-Tetrahydroindeno[1,2-b]indole (THII)


In Vivo Oxidative Stress Research Requiring an Antioxidant Intervention Free of Drug-Metabolizing Enzyme Confounds

THII is the indenoindole antioxidant of choice for rodent studies where the experimental endpoint may be confounded by induction or suppression of hepatic phase I/II enzymes. As demonstrated by Shertzer and Sainsbury (1991), THII alters only EROD activity among eight measured enzymes, whereas DHII perturbs seven and I-3-C perturbs eight . This clean profile is critical for studies of chemical toxicity, drug metabolism, or carcinogenesis where enzyme modulation could artifactually alter the disposition of co-administered compounds. The recommended in vivo dosage—100 μM in drinking water (approximately 3.5 mg/kg/day in mice)—has been validated across multiple studies without overt toxicity over 40-week treatment periods .

Mitochondrial ROS and Bioenergetics Studies Requiring Potent ROS Suppression Without Compromising ATP Synthesis

THII's sub-micromolar IC50 for mitochondrial H2O2 (0.8 μM) and superoxide (1.3 μM) production, combined with preserved ATP synthesis at ROS-abolishing concentrations, makes it a uniquely suitable tool for dissecting the role of mitochondrial oxidants in cell signaling and pathology . At concentrations up to 1 μM that fully suppress mitochondrial ROS, ATP/O ratios remain nearly unchanged; uncoupling effects manifest only at approximately 8 μM . This therapeutic window is not well-characterized for conventional mitochondrial antioxidants such as MitoQ or MitoTEMPO, and vitamin E lacks comparable mitochondrial potency . Researchers should note that THII does not inhibit mitochondrial depolarization upstream of ROS production, acting instead as a direct radical scavenger, which permits experimental separation of ROS-dependent from depolarization-dependent signaling events .

Metabolic Disease Models: Type 1 and Type 2 Diabetes, Diet-Induced Obesity, and Antipsychotic-Induced Metabolic Syndrome

THII has been validated in three distinct metabolic disease paradigms in C57BL/6J mice. In streptozotocin-induced type 1 diabetes, THII (100 μM in drinking water) diminished and partially reversed elevated fasting blood glucose . In high-fat diet-induced type 2 diabetes, THII prevented the development of glucose intolerance, hyperinsulinemia, and insulin resistance while increasing whole-body fat utilization (lowered respiratory quotient) . In olanzapine-induced metabolic toxicity, THII (4.5 mg/kg/day) partially prevented excessive weight gain, adiposity, and loss of glucose homeostasis, and abolished NADPH oxidase-mediated oxidative stress in white adipose tissue . The consistent efficacy across these models, coupled with the compound's clean enzyme induction profile, supports THII as a standardized antioxidant intervention for metabolic disease research. Importantly, THII's ability to increase mitochondrial respiration and fat oxidation while suppressing ROS production provides a dual mechanism relevant to metabolic syndrome pathophysiology .

Apoptosis and Cell Death Research: Dissecting the Mitochondrial ROS–Caspase-3 Signaling Axis

THII has a uniquely characterized position in the apoptotic signaling cascade: it inhibits caspase-3 activation following UV irradiation, camptothecin, and actinomycin D treatment in Jurkat T cells, acting downstream of mitochondrial depolarization but upstream of caspase-3 cleavage . THII does not prevent mitochondrial depolarization itself, nor does it inhibit apoptosis induced by anti-Fas IgM, establishing a mechanistic specificity that permits experimental dissection of the mitochondrial ROS–caspase-3 axis independently of death receptor signaling . This mechanistic precision is not shared by broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK) or mitochondrial-targeted antioxidants that act upstream of depolarization. For cell death researchers, THII provides a pharmacological tool to selectively interrogate the redox-sensitive steps between mitochondrial outer membrane permeabilization and effector caspase activation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4b,5,9b,10-Tetrahydroindeno[1,2-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.